

Application Notes: 6-Fluoro-2-methyl-3-nitropyridine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **6-Fluoro-2-methyl-3-nitropyridine**

Cat. No.: **B102729**

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Introduction

6-Fluoro-2-methyl-3-nitropyridine (CAS No. 18605-16-8) is a functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules.^{[1][2]} Its structure, featuring a pyridine core with strategically placed fluoro, methyl, and nitro groups, offers multiple reaction sites for building advanced molecular architectures. The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the 6-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.^[2] ^[3] Furthermore, the nitro group itself can be readily reduced to a primary amine, providing a key functional handle for subsequent derivatization. These characteristics make it a valuable building block, particularly in the development of kinase inhibitors for therapeutic use.^{[4][5]}

Physicochemical Properties

The key physical and chemical properties of **6-Fluoro-2-methyl-3-nitropyridine** are summarized below for easy reference.

Property	Value	Reference
CAS Number	18605-16-8	[1]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[1]
Molecular Weight	156.11 g/mol	[1]
Appearance	Yellow to Brown Solid or Liquid	[6]
Purity	>97.0% (GC)	
IUPAC Name	6-fluoro-2-methyl-3-nitropyridine	[1]
SMILES	CC1=C(C=CC(=N1)F)--INVALID-LINK--[O-]	[1]
InChIKey	JVLRFRZVCOWBDY-UHFFFAOYSA-N	[6]

Applications in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting protein kinases due to its ability to form critical hydrogen bond interactions within the ATP-binding site.[\[7\]](#) **6-Fluoro-2-methyl-3-nitropyridine** is an ideal starting material for constructing kinase inhibitors, particularly those based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[\[7\]](#)[\[8\]](#)

The typical synthetic strategy involves two key transformations:

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is displaced by a nucleophile, often a primary or secondary amine, to introduce diversity and build the core structure of the target molecule.[\[3\]](#)
- Nitro Group Reduction: The nitro group at the C3 position is reduced to an amine. This newly formed amino group, positioned adjacent to the C2-methyl and the introduced C6-substituent, can then be used for cyclization reactions to form fused ring systems.[\[7\]](#)[\[9\]](#)

This sequential functionalization allows for the synthesis of potent inhibitors of various kinases implicated in diseases like cancer and inflammation, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[\[4\]](#)[\[8\]](#)

Key Synthetic Transformations

The primary synthetic utilities of **6-Fluoro-2-methyl-3-nitropyridine** are illustrated below. The SNAr reaction allows for the introduction of a wide range of substituents (R-NH₂), while the subsequent nitro reduction yields a key diamino-pyridine intermediate ready for further elaboration.

Key transformations of **6-Fluoro-2-methyl-3-nitropyridine**.

Experimental Protocols

The following are representative protocols for the key transformations of **6-Fluoro-2-methyl-3-nitropyridine**. Note: These are generalized procedures adapted from reactions with similar substrates and should be optimized for specific cases.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction to displace the C6-fluorine with a primary or secondary amine.

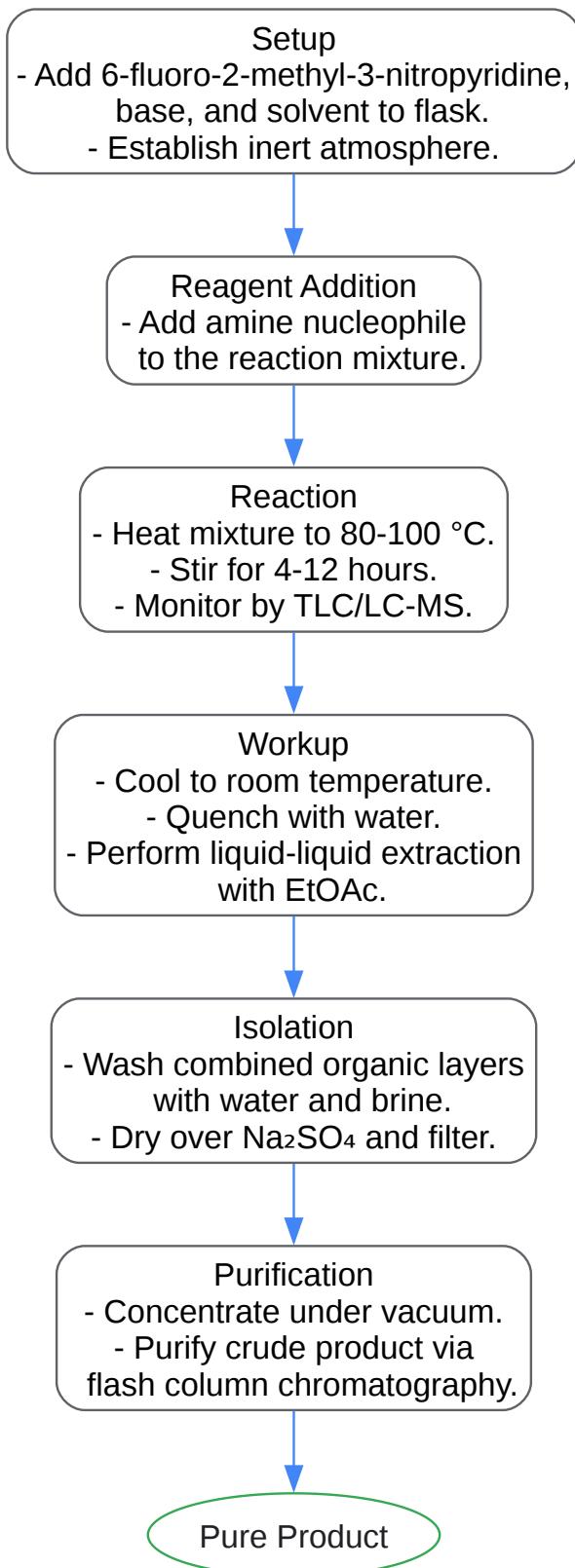
Materials:

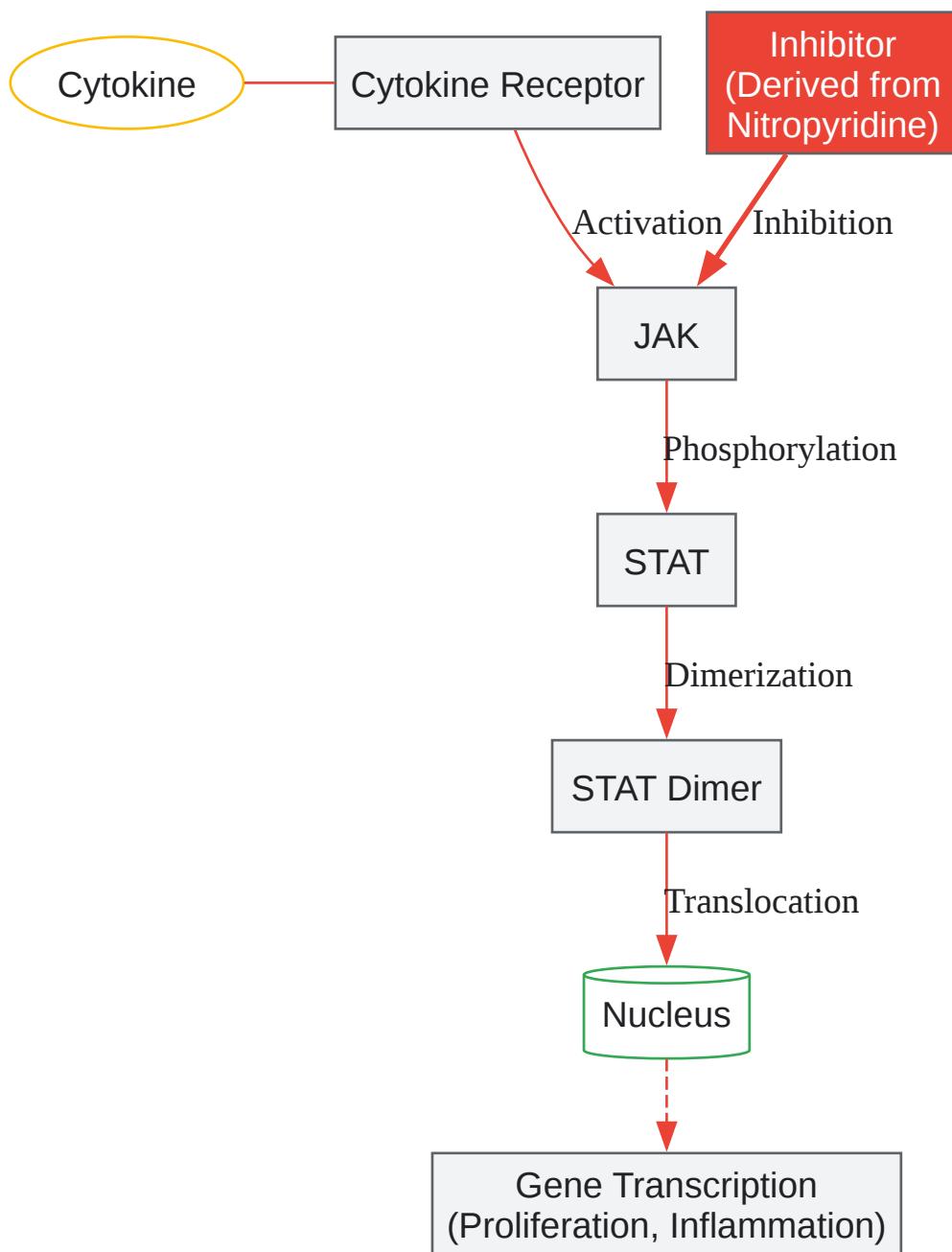
- **6-Fluoro-2-methyl-3-nitropyridine** (1.0 eq)
- Desired amine (e.g., morpholine, piperazine derivative) (1.2 - 1.5 eq)
- Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Brine solution

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **6-Fluoro-2-methyl-3-nitropyridine** (1.0 eq) and the chosen base (2.0 eq).
- Add the anhydrous solvent (e.g., DMF) to dissolve the solids.
- Add the amine nucleophile (1.2 - 1.5 eq) to the reaction mixture.
- Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.



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